Halogen-Dependent Dermatophyte Selectivity
In a systematic evaluation of cinnamic acid amide derivatives against four dermatophyte species, N-(3-chlorophenyl)cinnamamide proved to be the most active compound specifically against Microsporum canis and Trichophyton mentagrophytes. In contrast, N-(4-chlorophenyl)-2-chlorocinnamamide was the most active against Microsporum gypseum and Trichophyton rubrum. This demonstrates a position-dependent organism selectivity within the same chemical series, with the 3-chloro monosubstituted derivative targeting a different fungal spectrum than the 4-chloro-2-chloro disubstituted analog [1]. The majority of other cinnamamide derivatives in this series showed little or no antifungal activity, underscoring the non-obvious nature of the active analogs.
| Evidence Dimension | Antifungal organism selectivity (most active compound per pathogen) |
|---|---|
| Target Compound Data | Most active against M. canis and T. mentagrophytes |
| Comparator Or Baseline | N-(4-Chlorophenyl)-2-chlorocinnamamide: most active against M. gypseum and T. rubrum. Most other cinnamamide derivatives: little or no antifungal activity. |
| Quantified Difference | Qualitative selectivity inversion: target compound active against different organisms than comparator; exact MIC values not reported in the available abstract. |
| Conditions | In vitro antifungal screening against four dermatophyte organisms. Derivatives of o-chlorocinnamic acid, p-nitrocinnamic acid, and cinnamic acid prepared and tested. |
Why This Matters
For procurement decisions in antifungal screening programs, this compound provides a distinct organism-selectivity fingerprint not replicated by its 4-chloro-2-chloro analog, making it essential for evaluating position-dependent antifungal SAR.
- [1] Schultz HW, Wiese GA. The synthesis of some derivatives of cinnamic acid and their antifungal action. Journal of Pharmaceutical Sciences. 1959;48(12):725-728. View Source
